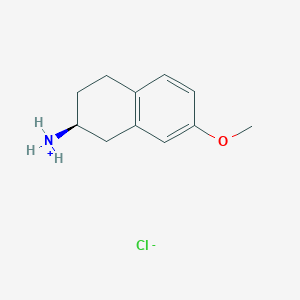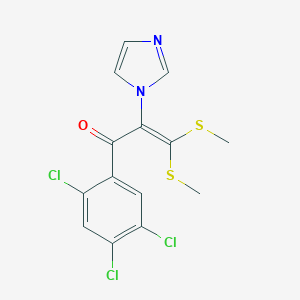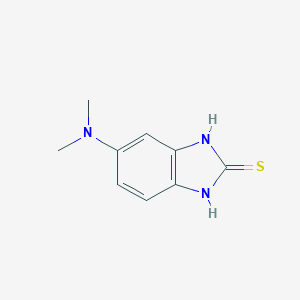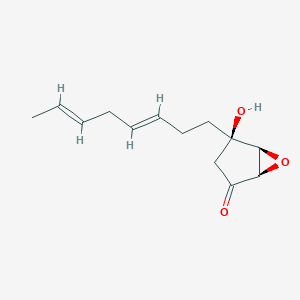
Carbacerulenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbacerulenin is a natural product that has been found to exhibit potent antibacterial and antifungal activity. It is a member of the family of compounds known as the carba analogs of the terpenoid antibiotic, the carbapenems. Carbacerulenin has been the subject of extensive scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of carbacerulenin is not fully understood, but it is believed to involve inhibition of cell wall synthesis. Carbacerulenin has been shown to bind to penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of bacterial cell walls. This leads to the inhibition of cell wall synthesis, which ultimately leads to bacterial cell death. Carbacerulenin has also been shown to disrupt membrane integrity in some bacteria.
Biochemical and Physiological Effects
Carbacerulenin has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the formation of biofilms. Carbacerulenin has also been found to have an immunomodulatory effect, which means that it can modulate the immune response. This makes it a potential therapeutic agent for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbacerulenin has several advantages for lab experiments. It is a natural product that can be synthesized in the laboratory, which makes it easy to obtain. It has also been found to exhibit potent antibacterial and antifungal activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. However, the synthesis of carbacerulenin is a complex and challenging process that requires several steps, which can make it difficult to obtain in large quantities. In addition, the mechanism of action of carbacerulenin is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of carbacerulenin. One direction is to investigate the mechanism of action of carbacerulenin in more detail. This will help to identify the specific targets of carbacerulenin and how it inhibits cell wall synthesis. Another direction is to investigate the potential of carbacerulenin as a therapeutic agent. This will involve conducting preclinical and clinical trials to determine its safety and efficacy in humans. Finally, there is a need to investigate the potential of carbacerulenin as a tool for studying bacterial and fungal infections. This will involve using carbacerulenin to investigate the mechanisms of infection and to identify new targets for antibacterial and antifungal drugs.
Métodos De Síntesis
Carbacerulenin is a natural product that is produced by the bacterium Streptomyces sp. Tü 6075. The synthesis of carbacerulenin has been achieved through total synthesis and semi-synthesis. The total synthesis of carbacerulenin involves the synthesis of the entire molecule from simple starting materials, whereas the semi-synthesis involves the modification of a natural product precursor to produce carbacerulenin. The total synthesis of carbacerulenin is a complex and challenging process that requires several steps, and it has been achieved by several research groups.
Aplicaciones Científicas De Investigación
Carbacerulenin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to exhibit potent antibacterial and antifungal activity against a wide range of pathogens, including multidrug-resistant bacteria and fungi. Carbacerulenin has been shown to be effective against gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans. It has also been found to be effective against biofilms, which are communities of microorganisms that can form on surfaces and are resistant to antibiotics.
Propiedades
Número CAS |
147589-12-6 |
|---|---|
Nombre del producto |
Carbacerulenin |
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(1R,4R,5S)-4-hydroxy-4-[(3E,6E)-octa-3,6-dienyl]-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-7-8-13(15)9-10(14)11-12(13)16-11/h2-3,5-6,11-12,15H,4,7-9H2,1H3/b3-2+,6-5+/t11-,12-,13+/m0/s1 |
Clave InChI |
QHVHSBUFOWIADJ-CDDKAPTLSA-N |
SMILES isomérico |
C/C=C/C/C=C/CC[C@]1(CC(=O)[C@H]2[C@@H]1O2)O |
SMILES |
CC=CCC=CCCC1(CC(=O)C2C1O2)O |
SMILES canónico |
CC=CCC=CCCC1(CC(=O)C2C1O2)O |
Sinónimos |
carbacerulenin dl-carbacerulenin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)


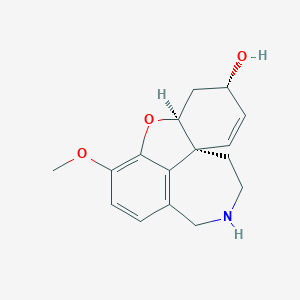

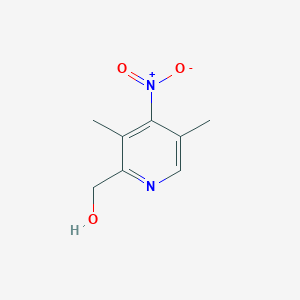
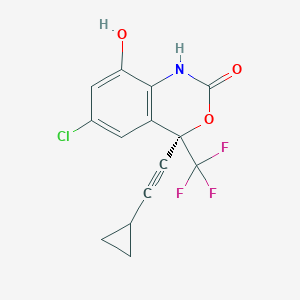
![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)

